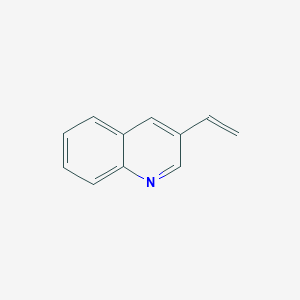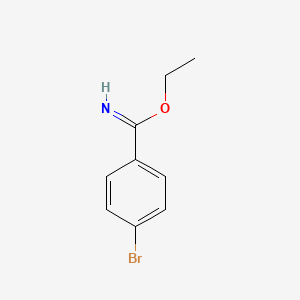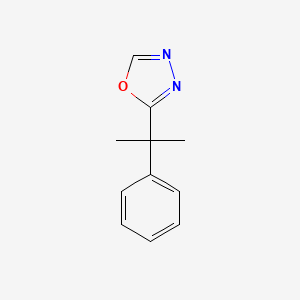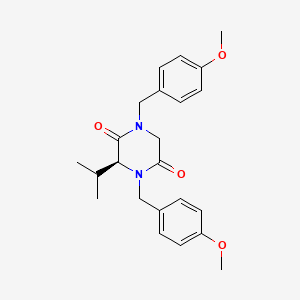
3-エテニルキノリン
説明
3-Ethenylquinoline is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound commonly found in many natural products and synthetic drugs. 3-Ethenylquinoline is synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
科学的研究の応用
光起電アプリケーション
3-エテニルキノリン誘導体は、第3世代太陽光発電における有望な材料として認識されています . 吸収スペクトルやエネルギー準位などのユニークな特性により、ポリマー太陽電池や色素増感型太陽電池に適しています。光起電デバイスへのこれらの誘導体の導入は、顕著な性能特性を示しており、持続可能なエネルギー生産のための貴重な研究分野となっています。
医薬品化学
医薬品化学の分野では、3-エテニルキノリンを含むキノリンモチーフは、幅広い生物活性を持ちます . これらは、癌、炎症、マラリア、結核など、さまざまな状態の治療における可能性を探求されています。キノリン誘導体の薬理学的意義は、創薬と開発における重要性を証明しています。
電子工学
キノリン誘導体は、特に有機発光ダイオード(OLED)やトランジスタの設計において、電子工学業界で使用されています . それらの材料特性は、OLEDの発光層に貢献し、電子デバイス技術の進歩における役割を強調しています。
工業化学
3-エテニルキノリンの汎用性は、グリーンで持続可能な化学プロセスに関与する工業化学にまで及びます . その誘導体は、環境に優しい方法で合成され、よりクリーンな工業慣行の開発に貢献しています。
環境科学
環境科学の研究では、さまざまな生態系におけるキノリン汚染とその誘導体の影響を探求してきました . これらの化合物の安定性と潜在的な毒性により、効率的な除去方法が必要とされており、これは環境保護のための重要な研究分野です。
材料科学
材料科学では、3-エテニルキノリン誘導体は、光起電に用いられるものなど、高度な材料の開発における応用が探求されています . さまざまな用途に適した特性を備えた新しい材料の開発におけるそれらの役割は、活発な研究分野です。
作用機序
Target of Action
The primary target of 3-Ethenylquinoline is the Poly [ADP-ribose] polymerase 1 (PARP1) enzyme . PARP1 is involved in the base excision repair (BER) pathway, which repairs damaged DNA. It mediates the poly (ADP-ribosyl)ation of a number of proteins, including itself .
Mode of Action
3-Ethenylquinoline interacts with its target, PARP1, by inhibiting its function . This inhibition disrupts the normal functioning of the BER pathway, leading to changes in DNA repair mechanisms .
Biochemical Pathways
The inhibition of PARP1 by 3-Ethenylquinoline affects the BER pathway . This pathway is responsible for repairing small base lesions in the DNA molecule that could otherwise lead to mutations and cancer . The disruption of this pathway can lead to an accumulation of DNA damage, potentially leading to cell death .
Pharmacokinetics
Quinolones, a class of compounds to which 3-ethenylquinoline belongs, generally have excellent oral bioavailability and are known to penetrate well into many body tissues and fluids .
Result of Action
The inhibition of PARP1 by 3-Ethenylquinoline leads to disruption of the BER pathway, potentially causing an accumulation of DNA damage . This can result in cell death, particularly in cancer cells that have a high rate of DNA replication .
Action Environment
The action, efficacy, and stability of 3-Ethenylquinoline can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its absorption and metabolism . Additionally, factors such as pH and temperature can impact the stability of 3-Ethenylquinoline .
生化学分析
Biochemical Properties
3-Ethenylquinoline plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions often involve the binding of 3-Ethenylquinoline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 3-Ethenylquinoline can form complexes with metal ions, which may influence its biochemical behavior and interactions with other biomolecules .
Cellular Effects
3-Ethenylquinoline has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Ethenylquinoline has been found to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses . It can also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . Furthermore, 3-Ethenylquinoline can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-Ethenylquinoline involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, 3-Ethenylquinoline can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethenylquinoline can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that 3-Ethenylquinoline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-Ethenylquinoline in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of 3-Ethenylquinoline can vary with different dosages in animal models. At lower doses, 3-Ethenylquinoline may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the therapeutic window and safety profile of 3-Ethenylquinoline.
Metabolic Pathways
3-Ethenylquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of 3-Ethenylquinoline can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 3-Ethenylquinoline within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and distribution . Additionally, 3-Ethenylquinoline can bind to plasma proteins, affecting its bioavailability and distribution within the body . These transport and distribution mechanisms play a critical role in determining the compound’s pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-Ethenylquinoline can impact its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications . The localization of 3-Ethenylquinoline within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 3-Ethenylquinoline is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-ethenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h2-8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOYYTCXZWWCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465696 | |
| Record name | 3-ethenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67752-31-2 | |
| Record name | 3-ethenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-Methyl-2-azaspiro[4.5]decane](/img/structure/B1625004.png)

![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-](/img/structure/B1625007.png)
